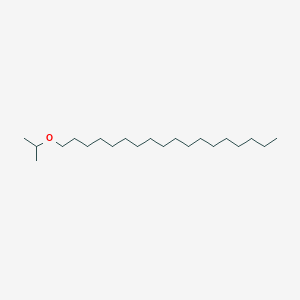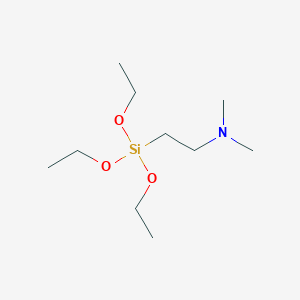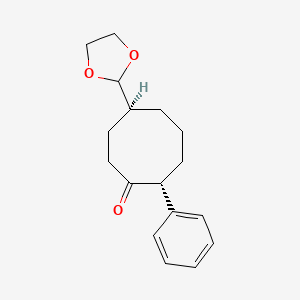
Isopropyl octadecyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl octadecyl ether: is an organic compound with the molecular formula C21H44O . It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is known for its hydrophobic properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration: This method is limited to symmetrical ethers and involves the reaction of alcohols in the presence of sulfuric acid.
Industrial Production Methods: The industrial production of isopropyl octadecyl ether typically involves the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure optimal conditions for the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used for the cleavage of ethers.
Hydroiodic Acid (HI): Another reagent for ether cleavage.
Strong Bases: Such as sodium hydride, used in the Williamson ether synthesis.
Major Products Formed:
Alcohols and Alkyl Halides: Formed during the acidic cleavage of ethers.
Aplicaciones Científicas De Investigación
Chemistry: Isopropyl octadecyl ether is used as a solvent in organic synthesis due to its non-polar nature. It is also used in the preparation of other organic compounds through various chemical reactions .
Biology and Medicine: In biological research, this compound is used as a hydrophobic agent in the formulation of various biochemical assays. It is also used in the preparation of lipid-based drug delivery systems .
Industry: In the industrial sector, this compound is used as a lubricant and in the formulation of various cosmetic products due to its emollient properties .
Mecanismo De Acción
The mechanism of action of isopropyl octadecyl ether primarily involves its hydrophobic interactions. In biochemical assays, it interacts with hydrophobic regions of proteins and other biomolecules, aiding in their solubilization and stabilization. In drug delivery systems, it helps in the encapsulation of hydrophobic drugs, enhancing their bioavailability .
Comparación Con Compuestos Similares
Diethyl Ether: A common ether with two ethyl groups.
Dimethyl Ether: An ether with two methyl groups.
Octyl Ether: An ether with an octyl group.
Comparison:
Hydrophobicity: Isopropyl octadecyl ether is more hydrophobic compared to diethyl ether and dimethyl ether due to its long alkyl chain.
Boiling Point: It has a higher boiling point compared to other simple ethers due to its larger molecular size.
Propiedades
Número CAS |
65018-62-4 |
|---|---|
Fórmula molecular |
C21H44O |
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
1-propan-2-yloxyoctadecane |
InChI |
InChI=1S/C21H44O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(2)3/h21H,4-20H2,1-3H3 |
Clave InChI |
DCZWEVHGJXFVJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)

![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)


